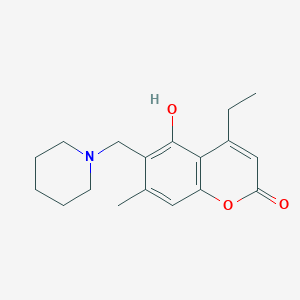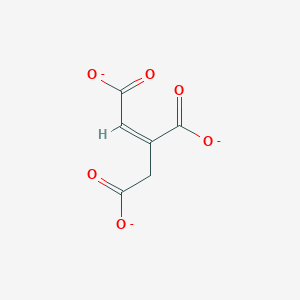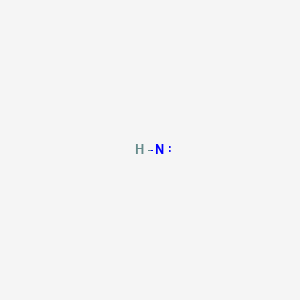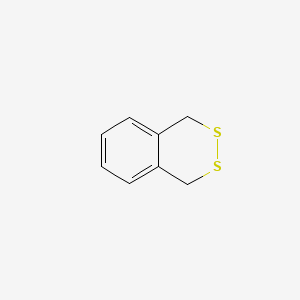
RD3-0028
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RD3-0028 is a benzodithiin compound known for its potent antiviral activity against respiratory syncytial virus (RSV). It specifically inhibits RSV replication without affecting other viruses such as influenza A, measles, herpes simplex types 1 and 2, or human cytomegalovirus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RD3-0028 involves the formation of a benzodithiin structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of sulfur-sulfur bonds within a benzene ring structure .
Industrial Production Methods
Industrial production methods for this compound are not publicly detailed. Typically, such compounds are produced in controlled laboratory environments following stringent protocols to ensure purity and efficacy. The production process would involve multiple steps of synthesis, purification, and quality control .
Chemical Reactions Analysis
Types of Reactions
RD3-0028 primarily undergoes reactions typical of benzodithiin compounds. These include:
Oxidation: The sulfur atoms in the benzodithiin ring can be oxidized under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and electrophiles for substitution reactions. The specific conditions, such as temperature and solvents, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
RD3-0028 has several scientific research applications, particularly in the field of virology and infectious diseases:
Antiviral Research: this compound is extensively studied for its antiviral properties against RSV. .
Pharmacokinetics Studies: Research on the absorption, distribution, and excretion of this compound has been conducted to understand its pharmacokinetics in animal models.
Therapeutic Development: The compound is being explored for potential therapeutic applications in treating RSV infections, especially in immunocompromised patients.
Mechanism of Action
RD3-0028 exerts its antiviral effects by inhibiting the replication of RSV. It specifically targets the RSV fusion protein, interfering with its intracellular processing. This inhibition prevents the formation of syncytia, which are multinucleated cells formed by the fusion of infected cells, thereby reducing the infectivity of the virus .
Comparison with Similar Compounds
Similar Compounds
Ribavirin: Another antiviral compound used against RSV, but RD3-0028 has shown superior efficacy in some studies.
Palivizumab: A monoclonal antibody used for RSV prophylaxis, but it works through a different mechanism compared to this compound.
Uniqueness of this compound
This compound is unique due to its specific inhibition of the RSV fusion protein, which is a critical step in the viral replication cycle. This specificity makes it a promising candidate for targeted antiviral therapy against RSV .
Properties
Molecular Formula |
C8H8S2 |
|---|---|
Molecular Weight |
168.3 g/mol |
IUPAC Name |
1,4-dihydro-2,3-benzodithiine |
InChI |
InChI=1S/C8H8S2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4H,5-6H2 |
InChI Key |
KGFBVQXWAXWGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CSS1 |
Synonyms |
RD3 0028 RD3-0028 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


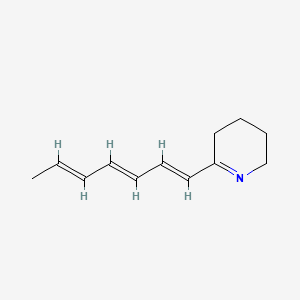
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-trimethylaminoethylphosphonate)](/img/structure/B1232731.png)
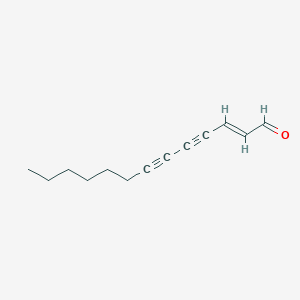
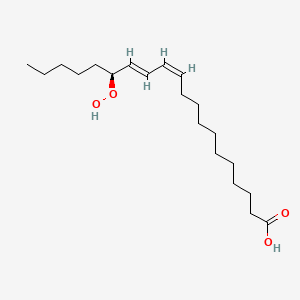
![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1232734.png)
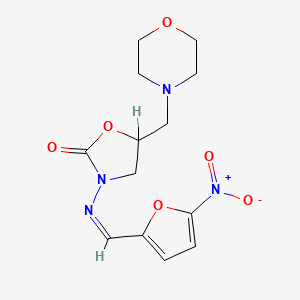
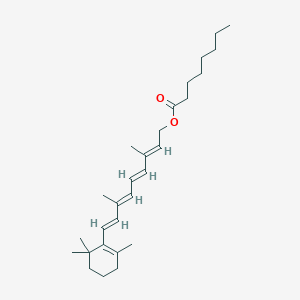
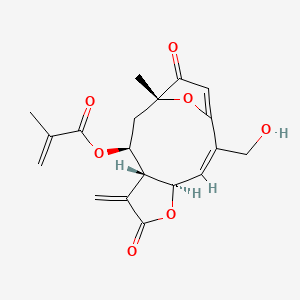
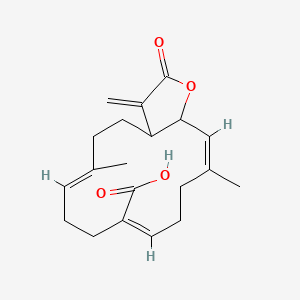
![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)
